molecular formula C5H8O2 B156374 3-Methylbutyrolactone CAS No. 1679-49-8

3-Methylbutyrolactone

Cat. No. B156374
CAS RN: 1679-49-8
M. Wt: 100.12 g/mol
InChI Key: ALZLTHLQMAFAPA-UHFFFAOYSA-N
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Description

The provided papers do not directly discuss 3-Methylbutyrolactone; however, they do provide insights into related chemical compounds and reactions that can be tangentially related to the analysis of 3-Methylbutyrolactone. For instance, the first paper discusses a cathinone precursor, which is not directly related to 3-Methylbutyrolactone but provides context on the analysis of new psychoactive substances and their characterization using various analytical techniques .

Synthesis Analysis

The synthesis of related compounds can offer insights into potential methods for synthesizing 3-Methylbutyrolactone. For example, the first paper describes the synthesis of a cathinone precursor using standard and high-performance analytical techniques . Although this does not directly pertain to 3-Methylbutyrolactone, the methodologies used, such as gas chromatography-mass spectrometry and nuclear magnetic resonance, could be applicable in the synthesis analysis of 3-Methylbutyrolactone.

Molecular Structure Analysis

The papers provided do not specifically address the molecular structure of 3-Methylbutyrolactone. However, the analytical techniques mentioned in the first paper, such as nuclear magnetic resonance, including 1H and 13C spectra, are crucial for analyzing the molecular structure of chemical compounds . These techniques could be used to deduce the structure of 3-Methylbutyrolactone if applied.

Chemical Reactions Analysis

The third paper discusses the reactions of 3-acetyltropolone and its methyl ethers with hydrazine, leading to the formation of 1,8-dihydrocycloheptapyrazol-8-one derivatives . While this does not directly relate to 3-Methylbutyrolactone, it does provide an example of how specific chemical reactions are analyzed and characterized, which could be relevant when studying the reactivity of 3-Methylbutyrolactone.

Physical and Chemical Properties Analysis

The second paper provides information on the physical properties of copolymers synthesized from (R)-3-hydroxybutyric acid and epsilon-caprolactone . It discusses the thermal properties and molecular weights, which are aspects of the physical and chemical properties analysis. Although 3-Methylbutyrolactone is not mentioned, the techniques used, such as differential scanning calorimetry and NMR, could be relevant for analyzing its physical and chemical properties.

Scientific Research Applications

Anorectic Effects and Pharmacokinetics

  • Pharmacokinetic Properties: 3-Methylbutyrolactone derivatives, specifically 3-carboxy-4-octyl-2-methylenebutyrolactone (C75), have been studied for their anorectic effects, which occur independently of hypothalamic fatty acid synthase inhibition. These effects are attributed to pharmacokinetic properties, with rapid appetite suppression observed in rodent models (Rohrbach et al., 2005).

Gastrointestinal Mobility

  • Influence on Gastric Emptying and Gastrointestinal Transit: C75, a derivative of 3-Methylbutyrolactone, has been found to delay gastric emptying and reduce gastrointestinal transit in mice, possibly involving malonyl-CoA and ghrelin in these processes (Li et al., 2008).

Metabolite Functions

  • 3-Hydroxybutyrate as a Regulatory Molecule: 3-Hydroxybutyrate, a metabolite of 3-Methylbutyrolactone, serves multiple roles, including as an energy source, a substrate for polyhydroxybutyrate synthesis in microorganisms, and a regulatory molecule in plants and animals. It influences gene expression, lipid metabolism, neuronal function, and metabolic rate (Mierziak et al., 2021).

Pharmacokinetics in Relation to Pharmacodynamics

  • Metabolism and Effects on Behavior: Methylone, a psychoactive substance and β-keto analog of 3-Methylbutyrolactone, has been studied for its pharmacokinetics and effects on rat behavior, showing significant locomotor activation correlated with plasma concentrations of methylone and its metabolites (Elmore et al., 2017).

Role in Oxidative Stress and Neuroprotection

  • Antioxidant Effects and Neuroprotection: Studies on 3-Nitropropionic acid, an inhibitor of mitochondrial complex II, suggest that compounds like 3-Methylbutyrolactone may play a role in modulating oxidative stress and have potential as neuroprotective agents (La Fontaine et al., 2000).

Gamma-Valerolactone Metabolism

  • Gamma-Valerolactone as a Substitute for Gamma-Hydroxybutyric Acid: Gamma-valerolactone, related to 3-Methylbutyrolactone, is metabolized to gamma-hydroxyvaleric acid, which has similar effects to gamma-hydroxybutyric acid, making it a subject of interest in toxicology (Andresen-Streichert et al., 2013).

Other Related Research

  • Pharmacokinetics of Methylone: The pharmacokinetic profiles of methylone and its metabolites have been studied in rats, highlighting its rapid absorption and significant effects on behavior and body temperature, emphasizing its potential risks as a psychoactive substance (Štefková et al., 2017).
  • 3-Methyl-methcathinone in Pigs: 3-Methyl-methcathinone (3-MMC), a synthetic cathinone analog, was evaluated in pigs for its pharmacokinetic profile and effects on feeding behavior, weight gain, and serum biochemistry, indicating its influence on feed intake and body weight (Shimshoni et al., 2015).

Safety And Hazards

3-Methylbutyrolactone may be corrosive to metals and cause severe skin burns and eye damage . It may also cause respiratory irritation .

properties

IUPAC Name

4-methyloxolan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O2/c1-4-2-5(6)7-3-4/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZLTHLQMAFAPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70862733
Record name 4-Methyloxolan-2-one
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Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 3-Methylbutyrolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002167
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

3-Methylbutyrolactone

CAS RN

1679-49-8, 64190-48-3
Record name β-Methyl-γ-butyrolactone
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Record name 3-Methylbutyrolactone
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Record name (S)-Dihydro-4-methylfuran-2(3H)-one
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Record name 2(3H)-Furanone, dihydro-4-methyl-
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Record name 4-Methyloxolan-2-one
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Record name (S)-dihydro-4-methylfuran-2(3H)-one
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Record name 3-Methylbutyrolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002167
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

The process is carried out as in Examples 1 - 5 using 50.0 grams of a methanolic co-distillate (boiling range 66° - 78° C) containing 14.8 grams of 2-methoxy-4-methyltetrahydrofuran derived from methallyl alcohol as described in step (a), 30 ml of water and 5.0 grams of powdered copper chromite (Catalysts and Chemicals Co.). The mixture is heated at 180° C under 1000 psi of hydrogen for one hour. Analysis of the product mixture shows the presence of 9.3 grams of 2-methyl-1,4-butandiol (70% yield) and about 0.5 grams of 3-methyl-4-butyrolactone (4% yield).
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
5 g
Type
catalyst
Reaction Step Four
Name
Quantity
30 mL
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methylbutyrolactone
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3-Methylbutyrolactone
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3-Methylbutyrolactone
Reactant of Route 4
3-Methylbutyrolactone
Reactant of Route 5
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Reactant of Route 6
3-Methylbutyrolactone

Citations

For This Compound
73
Citations
RJW Truscott, D Malegan, E McCairns, D Burke… - Clinica Chimica …, 1981 - Elsevier
… In addition, 3-methylbutyrolactone is reasonably volatile so that losses during solvent evaporation would need to be considered. To overcome these problems, ionexchange …
Number of citations: 45 www.sciencedirect.com
S Yosuke, K Yoshiharu, S Masakatsu, K Kiyoshi… - Clinica chimica acta, 1984 - Elsevier
… l HCl was treated similarly in order to determine the 3-methylbutyrolactone … The ratio of 3-methylbutyrolactone … obtained by the injection of a known amount of 3-methylbutyrolactone …
Number of citations: 5 www.sciencedirect.com
AK Cheema, I Maier, T Dowdy, Y Wang, R Singh… - PloS one, 2016 - journals.plos.org
… The urinary levels of 3-methylbutyrolactone were found to be high in Atm-KO-RM and WT-RM mice. Additionally, mice with RM microbiota also showed elevation of methyladenine, …
Number of citations: 18 journals.plos.org
BE Firth, SP Singh, J Kagan - Organic Magnetic Resonance, 1971 - Wiley Online Library
The temperature or the nature of the solvent selectively affects the NMR equivalence of the protons at C‐2 and C‐4 in 1.
M Macias-Alonso, JW Morzycki, MA Iglesias-Arteaga - Steroids, 2011 - Elsevier
… The Baeyer–Villiger type oxidation is followed by fragmentation to the dinorcholanic lactones and 3-methylbutyrolactone. The mechanistic aspects of these reactions in the 25R and 25S …
Number of citations: 15 www.sciencedirect.com
FE Ziegler, A Kneisley - Tetrahedron letters, 1985 - Elsevier
… Previous reports from this Laboratory have revealed that the Claisen rearrangement of S-3-methylbutyrolactone … R-3-Methylbutyrolactone … R-3-Methylbutyrolactone …
Number of citations: 7 www.sciencedirect.com
J Cao, P Perlmutter - Organic letters, 2013 - ACS Publications
… 4d, followed by Cu(II)-catalyzed displacement with n-heptylmagnesium bromide, provides (S)-9-methylnonadecane, 5 (>99% ee), in a total of three steps from (R)-3-methylbutyrolactone …
Number of citations: 18 pubs.acs.org
LE Collins, GP Bryning, ME Wakefield… - Journal of Stored …, 2007 - Elsevier
… 5-Methylbutyrolactone and 3-methylbutyrolactone are both commercially available and were tested in bioassays as possible substitutes for 4-methylbutyrolactone. Of the seven …
Number of citations: 43 www.sciencedirect.com
WA König, S Lutz, C Colberg, N Schmidt… - Journal of High …, 1988 - Wiley Online Library
… Enantiomer separation of 4 stereoisomers of 4-butyl-3-methylbutyrolactone (quercus lactone, "whisky lactone") and assignment of configuration of natural quercus lactone. Column and …
Number of citations: 69 onlinelibrary.wiley.com
LJ Theodore, WL Nelson - The Journal of Organic Chemistry, 1987 - ACS Publications
… (25.35) -(-)-2-(2-PropenyI)-2-(3,4-dimethoxyphenyl)-3methylbutyrolactone (6a). To a stirred solution of 22.01 g (93.2 mmol) of lactone 5a and 200 mL of dry THE in a 500-mL round-…
Number of citations: 102 pubs.acs.org

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